molecular formula C13H19IN2O B7932937 (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7932937
M. Wt: 346.21 g/mol
InChI Key: LVJOHHRKNLVKBY-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features an amino group, an iodo-substituted benzyl group, and a butyramide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the iodo-benzyl intermediate: This step involves the iodination of a benzyl precursor using iodine and a suitable oxidizing agent.

    Coupling with the butyramide moiety: The iodo-benzyl intermediate is then coupled with a butyramide derivative under basic conditions to form the desired product.

    Introduction of the amino group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodo group can be reduced to a hydrogen atom, forming a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Deiodinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for specific receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodo group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide: Similar structure but with a bromo group instead of an iodo group.

    (S)-2-Amino-N-(2-chloro-benzyl)-3,N-dimethyl-butyramide: Similar structure but with a chloro group instead of an iodo group.

    (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide: Similar structure but with a fluoro group instead of an iodo group.

Uniqueness

The presence of the iodo group in (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide imparts unique chemical properties, such as increased molecular weight and enhanced reactivity in substitution reactions. This can lead to improved binding affinity and specificity in biological applications, making it a valuable compound for research and development.

Biological Activity

(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide is a chiral compound with intriguing biological activities, particularly in pharmaceutical research. Its unique structure, characterized by a dimethylbutyramide backbone and an iodine atom substituted on the benzyl group, suggests potential applications in various therapeutic areas.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 220.27 g/mol
  • Structure : The compound features a dimethylbutyramide core with an iodine substitution, which may influence its reactivity and biological properties.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The presence of the iodine atom may facilitate nucleophilic substitution reactions, enhancing its reactivity compared to non-iodinated analogs. Additionally, the amino group can participate in various reactions typical for amines, such as acylation or alkylation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticonvulsant Activity : Related compounds have shown efficacy in animal models for seizure disorders. For instance, studies on N-benzyl derivatives have demonstrated significant anticonvulsant effects, suggesting potential therapeutic applications for this compound in epilepsy treatment .
  • Antibacterial and Anticancer Properties : Similar structural analogs have been evaluated for their antibacterial and anticancer activities. Some studies reported that N-benzyl amides exhibited potent antiproliferative activity against various human cancer cell lines and effective antibacterial activity against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticonvulsantExhibited significant activity in maximal electroshock seizure models
AntibacterialEffective against Gram-positive bacteria; potential against drug-resistant strains
AnticancerPotent against human cancer cell lines; showed efficacy against drug-resistant cells

Case Study 1: Anticonvulsant Activity

In a study exploring the structure-activity relationship (SAR) of N-benzyl derivatives, it was found that certain substitutions at the benzyl position significantly improved anticonvulsant activity compared to standard treatments like phenobarbital. The study demonstrated that compounds with electron-withdrawing groups retained higher activity levels, indicating that this compound may similarly benefit from strategic substitutions .

Case Study 2: Anticancer Efficacy

A series of N-benzyl amides were synthesized and screened for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity against drug-resistant strains, suggesting that this compound could be developed as a novel anticancer agent .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-iodophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJOHHRKNLVKBY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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